molecular formula C20H32N2O2 B247538 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane

1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane

Cat. No. B247538
M. Wt: 332.5 g/mol
InChI Key: BSRWGPMRYOYXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane, also known as 4-DAMP, is a muscarinic acetylcholine receptor antagonist that is widely used in scientific research. It is a potent and selective inhibitor of M3 muscarinic receptors and has been shown to be effective in a variety of applications, including the study of cardiovascular disease, respiratory disorders, and neurological conditions.

Mechanism of Action

The mechanism of action of 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane involves its ability to selectively block M3 muscarinic receptors. This results in the inhibition of acetylcholine-mediated signaling pathways, which are involved in a variety of physiological processes, including smooth muscle contraction, glandular secretion, and neuronal signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane are primarily related to its ability to inhibit M3 muscarinic receptors. This results in a decrease in smooth muscle contraction, glandular secretion, and neuronal signaling. Additionally, 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in certain conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane in lab experiments is its selectivity for M3 muscarinic receptors, which allows for the specific targeting of these receptors in various physiological processes. However, one limitation of using 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane is its relatively short half-life, which may require frequent dosing in certain applications.

Future Directions

There are several potential future directions for the use of 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane in scientific research. One possible direction is the development of new therapeutic applications for 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane, particularly in the treatment of neurological conditions such as Parkinson's disease and Alzheimer's disease. Additionally, further research may be needed to better understand the mechanisms underlying the anti-inflammatory and antioxidant properties of 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane, which could lead to the development of new treatments for inflammatory disorders. Finally, the development of new analogs of 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane may provide additional insights into the structure-activity relationships of muscarinic receptor antagonists, which could lead to the development of more effective and selective inhibitors.

Synthesis Methods

The synthesis of 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane involves a multistep process that begins with the reaction of 3,4-dimethoxybenzyl chloride with piperidine to form 1-(3,4-dimethoxybenzyl)piperidine. This intermediate is then reacted with 1-bromooctane to form 1-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]azepane.

Scientific Research Applications

1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane is primarily used in scientific research to study the role of muscarinic receptors in various physiological and pathological processes. It has been shown to be effective in the treatment of cardiovascular disease, respiratory disorders, and neurological conditions such as Parkinson's disease and Alzheimer's disease.

properties

Product Name

1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane

Molecular Formula

C20H32N2O2

Molecular Weight

332.5 g/mol

IUPAC Name

1-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]azepane

InChI

InChI=1S/C20H32N2O2/c1-23-19-8-7-17(15-20(19)24-2)16-21-13-9-18(10-14-21)22-11-5-3-4-6-12-22/h7-8,15,18H,3-6,9-14,16H2,1-2H3

InChI Key

BSRWGPMRYOYXDM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)N3CCCCCC3)OC

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)N3CCCCCC3)OC

Origin of Product

United States

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